Cas no 6274-24-4 ((3-Aminophenoxy)acetic Acid)

(3-Aminophenoxy)acetic Acid is a versatile aromatic amine derivative with a carboxyl-functionalized side chain, making it valuable for organic synthesis and pharmaceutical applications. Its structure combines an aminophenoxy group with an acetic acid moiety, enabling use as a bifunctional linker or intermediate in the preparation of dyes, polymers, and bioactive compounds. The compound exhibits good solubility in polar solvents, facilitating reactions under mild conditions. Its reactive amino and carboxyl groups allow for selective modifications, such as amidation or conjugation, enhancing its utility in peptide synthesis and material science. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
(3-Aminophenoxy)acetic Acid structure
(3-Aminophenoxy)acetic Acid structure
Product Name:(3-Aminophenoxy)acetic Acid
CAS No:6274-24-4
MF:C8H9NO3
MW:167.161962270737
CID:523633
Update Time:2026-04-29

(3-Aminophenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Aminophenoxyacetic acid
    • 2-(3-aminophenoxy)acetic acid
    • 3-AMINO-PHENOXY-ACETIC ACID
    • Acetic acid,2-(3-aminophenoxy)-
    • (3-aminophenoxy)acetic acid(SALTDATA: FREE)
    • 3-Amino-phenylaetherglykolsaeure
    • (3-Aminophenoxy)acetic Acid
    • Inchi: InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
    • InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)OCC(=O)O)N

Computed Properties

  • Exact Mass: 167.05800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 72.55000
  • LogP: 1.31340

(3-Aminophenoxy)acetic Acid Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

(3-Aminophenoxy)acetic Acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3-Aminophenoxy)acetic Acid Pricemore >>

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Additional information on (3-Aminophenoxy)acetic Acid

Introduction to (3-Aminophenoxy)acetic Acid (CAS No. 6274-24-4)

(3-Aminophenoxy)acetic acid, with the chemical formula C7H9NO3 and CAS number 6274-24-4, is a significant compound in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its versatile applications and potential in drug development. The structure of (3-Aminophenoxy)acetic acid consists of a phenoxy group linked to an amino acetic acid moiety, which makes it a valuable intermediate in synthesizing various bioactive molecules.

The utility of (3-Aminophenoxy)acetic acid lies in its ability to serve as a precursor for the synthesis of more complex molecules. Its dual functionality allows for further chemical modifications, making it a key building block in medicinal chemistry. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In recent years, researchers have been exploring the pharmacological properties of (3-Aminophenoxy)acetic acid derivatives. One notable area of research involves its potential as an anti-inflammatory agent. Studies have shown that certain derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of prostaglandins and leukotrienes, which are major mediators of inflammation.

Moreover, (3-Aminophenoxy)acetic acid has shown promise in the development of drugs for neurological disorders. Its structural features make it a suitable candidate for interacting with specific neurotransmitter receptors. For instance, derivatives of this compound have been investigated for their potential to enhance acetylcholine release, which could be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases.

The synthesis of (3-Aminophenoxy)acetic acid can be achieved through various chemical pathways. One common method involves the nucleophilic substitution reaction between 3-hydroxybenzaldehyde and ammonia, followed by oxidation and hydrolysis steps. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic modifications, have also been employed to improve yield and purity.

In terms of biological activity, (3-Aminophenoxy)acetic acid derivatives exhibit a range of pharmacological effects. Some studies have demonstrated their ability to act as protease inhibitors, which could be relevant in treating conditions like cancer and infectious diseases. Additionally, their interaction with metal ions has been explored for applications in metallodrug development.

The role of (3-Aminophenoxy)acetic acid in drug delivery systems has also been investigated. Its ability to form stable complexes with other molecules makes it an excellent candidate for targeted drug delivery. Researchers are exploring its use in nanocarrier systems to enhance the bioavailability and therapeutic efficacy of co-administered drugs.

The safety profile of (3-Aminophenoxy)acetic acid is another critical aspect that has been thoroughly examined. Preclinical studies have indicated that this compound is generally well-tolerated at moderate doses, although further research is needed to fully understand its long-term effects. Toxicological assessments have revealed that it does not exhibit significant hepatotoxicity or nephrotoxicity, which is encouraging for its potential clinical use.

Future directions in the research of (3-Aminophenoxy)acetic acid include exploring its applications in personalized medicine. By understanding individual genetic variations, researchers can tailor derivatives of this compound to target specific patient populations more effectively. Additionally, computational modeling and high-throughput screening techniques are being employed to accelerate the discovery of new bioactive derivatives.

In conclusion, (3-Aminophenoxy)acetic acid is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is likely to grow even further.

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